molecular formula C19H12O2 B11849586 3-phenyl-2H-benzo[h]chromen-2-one CAS No. 50493-12-4

3-phenyl-2H-benzo[h]chromen-2-one

Cat. No.: B11849586
CAS No.: 50493-12-4
M. Wt: 272.3 g/mol
InChI Key: LEZQDIXYVCXEKA-UHFFFAOYSA-N
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Description

3-phenyl-2H-benzo[h]chromen-2-one is a heterocyclic compound that belongs to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2H-benzo[h]chromen-2-one typically involves the use of ortho-alkynylarylketones as precursors. One common method employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the desired lactone and phenyl ring in a one-pot fashion . Another approach involves the reaction between triphenylphosphine and dimethyl acetylenedicarboxylate with naphthols, leading to the formation of vinyl triphenylphosphonium salts, which undergo aromatic electrophilic substitution to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-2H-benzo[h]chromen-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activities. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

50493-12-4

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

3-phenylbenzo[h]chromen-2-one

InChI

InChI=1S/C19H12O2/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18(15)21-19/h1-12H

InChI Key

LEZQDIXYVCXEKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C=C3)OC2=O

Origin of Product

United States

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